1-Butanoyloxypropyl butanoate

CAS No.: 5323-76-2

Cat. No.: VC19711282

Molecular Formula: C11H20O4

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5323-76-2 |

|---|---|

| Molecular Formula | C11H20O4 |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | 1-butanoyloxypropyl butanoate |

| Standard InChI | InChI=1S/C11H20O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h11H,4-8H2,1-3H3 |

| Standard InChI Key | BPGQBXWSUSDSQY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC(CC)OC(=O)CCC |

Introduction

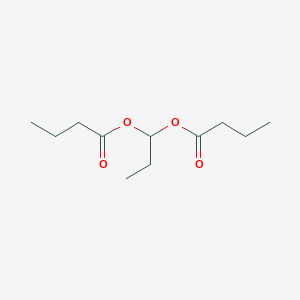

Chemical Structure and Nomenclature

1-Butanoyloxypropyl butanoate (IUPAC name: propan-1-yl bis(butanoate)) consists of a three-carbon propane chain with two butanoate ester groups. The molecular formula is CHO, with a molecular weight of 214.26 g/mol. The compound’s structure can be represented as:

This configuration places it within the family of aliphatic diesters, which are known for their roles as plasticizers, solvents, and flavoring agents .

Synthesis and Manufacturing

Esterification Strategies

The synthesis of diesters like 1-butanoyloxypropyl butanoate typically involves acid-catalyzed esterification or transesterification reactions. For example, benzyl butyrate is synthesized via phase-transfer catalysis using sodium butyrate and benzyl chloride in toluene . Adapting this methodology, 1-butanoyloxypropyl butanoate could be produced through:

-

Reaction of 1-propanol with excess butanoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

-

Two-step transesterification of methyl butanoate with 1,3-propanediol under acidic conditions.

A hypothetical synthesis protocol might involve:

| Parameter | Value |

|---|---|

| Reactants | 1-Propanol, Butanoyl Chloride |

| Catalyst | Triethylamine (phase transfer) |

| Solvent | Toluene |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | ~85% (estimated) |

Purification and Characterization

Post-synthesis, purification via vacuum distillation (e.g., boiling point ~230–240°C, extrapolated from benzyl butyrate ) and characterization using GC-MS and NMR would confirm structural integrity.

Physicochemical Properties

Based on analogs such as benzyl butyrate (density: 1.016 g/mL, boiling point: 239°C ) and propyl butanoate (density: 0.88 g/mL, boiling point: 142°C ), the following properties are inferred for 1-butanoyloxypropyl butanoate:

| Property | Value |

|---|---|

| Density | 0.95–1.02 g/mL |

| Boiling Point | 220–250°C |

| Refractive Index | 1.42–1.45 |

| Solubility | Miscible with organic solvents (e.g., ethanol, ether) |

| Flash Point | 100–110°C |

The compound’s dielectric constant (~4.5–5.0 ) suggests utility as a non-polar solvent in polymer chemistry.

Future Research Directions

-

Synthetic Optimization: Exploring enzyme-catalyzed routes for greener production.

-

Application-Specific Studies: Evaluating efficacy in battery electrolytes or biodegradable plastics.

-

Toxicological Assessments: Acute and chronic exposure studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume